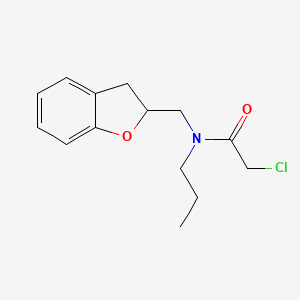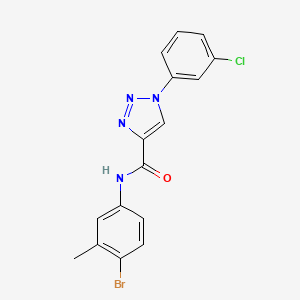
N-(4-bromo-3-methylphenyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(4-bromo-3-methylphenyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide” belongs to the class of organic compounds known as triazoles, which are compounds containing a five-member aromatic ring made up of two carbon atoms and three nitrogen atoms.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate phenyl azide with a suitable alkene in the presence of a copper catalyst, a process known as a click reaction.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring attached to two phenyl rings via a carboxamide linkage. The phenyl rings carry different substituents: one has a bromo and a methyl group, and the other has a chloro group.Chemical Reactions Analysis
As a triazole, this compound could potentially participate in a variety of chemical reactions. The presence of halogen substituents on the phenyl rings could make it a candidate for further functionalization via nucleophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the halogens might increase its density and boiling point compared to similar compounds without halogens.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Triazole derivatives are synthesized through various chemical reactions, offering a broad range of applications due to their unique chemical properties. For example, the synthesis of triazole derivatives through reactions involving amino acids or esterification showcases the versatility of triazole compounds in chemical synthesis (Kamatani, Shibuya, & Shio, 1971). Additionally, the preparation of triazole derivatives with specific substituents demonstrates the potential for creating compounds with targeted properties for various applications (Wujec & Typek, 2023).
Antimicrobial Activities
Triazole derivatives have been studied for their antimicrobial activities, with some compounds exhibiting significant effects against bacterial and fungal strains. The antimicrobial properties of these derivatives make them potential candidates for the development of new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011). This is particularly relevant in the context of increasing resistance to existing antimicrobial drugs.
Potential Anticancer Agents
Research into triazole derivatives also extends to their potential as anticancer agents. The synthesis of novel triazole compounds and their evaluation for cytotoxic activities against cancer cell lines reveal the therapeutic potential of these derivatives (Salehi, Babanezhad-Harikandei, Bararjanian, Al‐Harrasi, Esmaeili, & Aliahmadi, 2016). The ability to inhibit cancer cell growth or induce apoptosis in tumor cells highlights the importance of triazole derivatives in the development of new anticancer therapies.
Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk.
Direcciones Futuras
Future research could focus on exploring the potential applications of this compound, such as its use in medicinal chemistry or materials science.
Propiedades
IUPAC Name |
N-(4-bromo-3-methylphenyl)-1-(3-chlorophenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN4O/c1-10-7-12(5-6-14(10)17)19-16(23)15-9-22(21-20-15)13-4-2-3-11(18)8-13/h2-9H,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTPHUVUMLTPMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Formyl-8-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2991137.png)
![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)dimethylamine](/img/structure/B2991141.png)
![3-amino-N-(3-methoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2991143.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-pyridazin-3-ylpropanoic acid](/img/structure/B2991144.png)
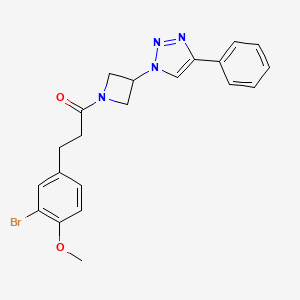
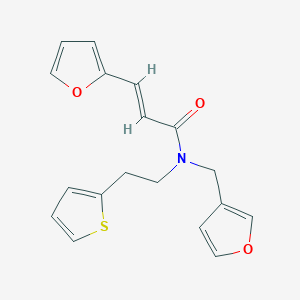
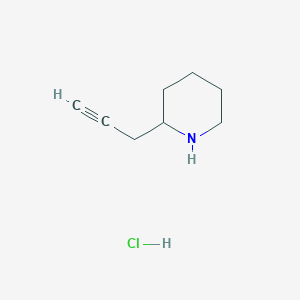

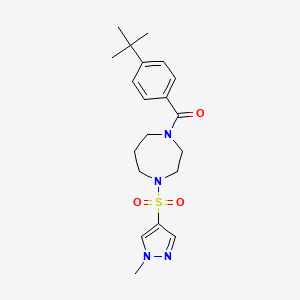
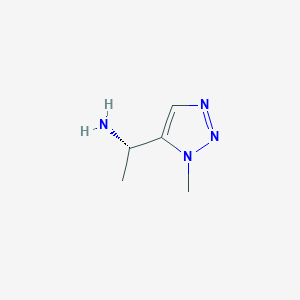
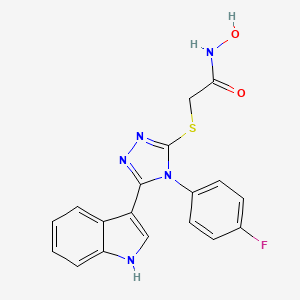
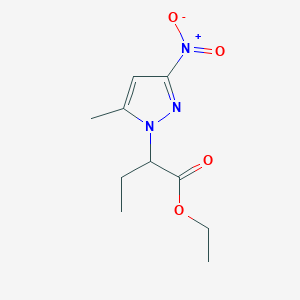
![2-{8-Azabicyclo[3.2.1]octan-3-yl}ethan-1-ol hydrochloride](/img/structure/B2991154.png)
